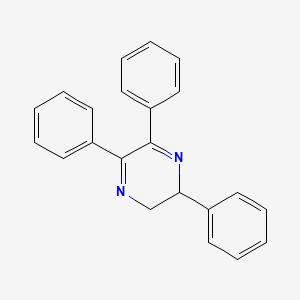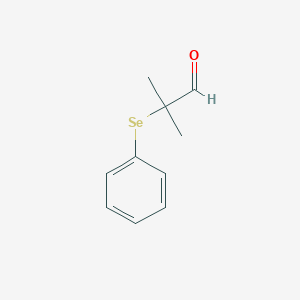
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes two hydroxyamino groups and two hydroxyl groups attached to the anthracenedione core. This structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- typically involves the nitration of anthraquinone derivatives followed by reduction. The nitration process introduces nitro groups into the anthraquinone structure, which are subsequently reduced to hydroxyamino groups. The hydroxyl groups are introduced through hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyamino groups to amino groups.
Substitution: The hydroxyl and hydroxyamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinones and other oxidized anthraquinone derivatives.
Reduction Products: Aminoanthraquinones.
Substitution Products: Halogenated or alkylated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino and hydroxyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound’s redox properties also play a role in its biological effects, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione:
1,8-Dihydroxy-9,10-anthracenedione: A hydroxylated derivative of anthraquinone.
1,4-Dihydroxy-9,10-anthracenedione: Another hydroxylated derivative with different substitution patterns.
Uniqueness
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- is unique due to the presence of both hydroxyamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other anthraquinone derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66304-06-1 |
|---|---|
Fórmula molecular |
C14H10N2O6 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
4-(hydroxyamino)-5-nitrosoanthracene-1,8,9,10-tetrol |
InChI |
InChI=1S/C14H10N2O6/c17-7-3-1-5(15-21)9-11(7)14(20)12-8(18)4-2-6(16-22)10(12)13(9)19/h1-4,15,17-21H |
Clave InChI |
FPUDAULSFOCVJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1NO)C(=C3C(=CC=C(C3=C2O)O)N=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
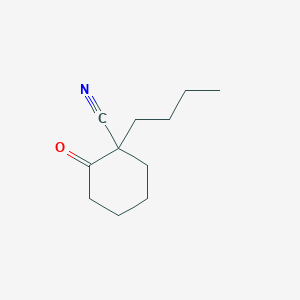
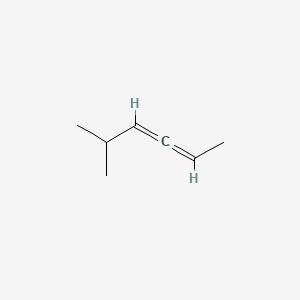
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
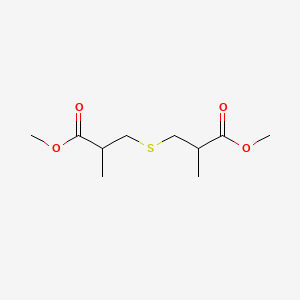
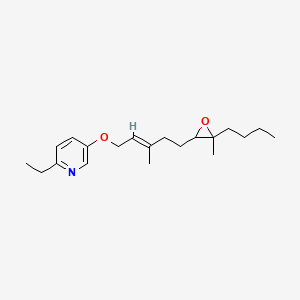
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

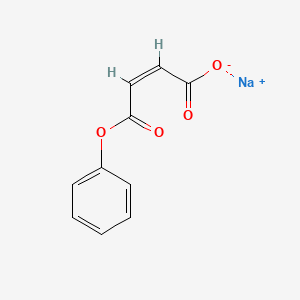
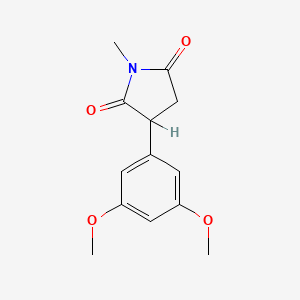
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

